1-Bromo-3-chloro-4-ethoxy-2-methylbenzene
Description
1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is a substituted benzene derivative with a bromine atom at position 1, chlorine at position 3, an ethoxy group at position 4, and a methyl group at position 2. Bromine and chlorine atoms typically confer electrophilic reactivity, while the ethoxy and methyl groups may modulate solubility and stability .
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
OHZABTQILOZOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-bromo-3-chloro-2-methylbenzene, an ethoxy group can be introduced via a nucleophilic substitution reaction using ethoxide ion under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine or chlorine atoms to hydrogen.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium ethoxide can yield 1-ethoxy-3-chloro-4-ethoxy-2-methylbenzene.
Scientific Research Applications
1-Bromo-3-chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene involves its interaction with various molecular targets. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-bromo-3-chloro-4-ethoxy-2-methylbenzene with structurally related benzene derivatives based on substituent patterns, physical properties, and applications.
Table 1: Structural and Physical Properties of Comparable Compounds
Reactivity and Stability
- Electrophilic Reactivity: The bromine and chlorine substituents in 1-bromo-3-chloro-4-ethoxy-2-methylbenzene enhance electrophilic substitution reactivity at the para and ortho positions. This contrasts with 1-bromo-3-chloro-4-(methylthio)benzene, where the methylthio group (SCH₃) acts as a stronger electron donor, directing substitution to specific positions .
- Steric Effects : The ethoxy group at position 4 introduces steric hindrance compared to smaller substituents like fluorine in 1-bromo-4-ethoxy-2,3-difluorobenzene. This may reduce reaction rates in sterically sensitive reactions (e.g., Suzuki couplings) .
Solubility and Bioavailability
- Ethoxy vs. Methoxy Groups: The ethoxy group in the target compound improves lipophilicity compared to methoxy analogs (e.g., 1-bromo-3-chloro-2-methoxybenzene), enhancing solubility in non-polar solvents. This property is critical in drug delivery systems .
- Fluorinated Derivatives : Fluorine atoms in 1-bromo-4-ethoxy-2,3-difluorobenzene increase metabolic stability and membrane permeability, making such compounds preferable in agrochemical design .
Biological Activity
1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is an organic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C9H10BrClO
Molecular Weight: 249.532 g/mol
CAS Number: 2379322-33-3
The compound features a bromine atom, a chlorine atom, and an ethoxy group attached to a methyl-substituted benzene ring, which contributes to its reactivity and potential biological effects.
The biological activity of 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity in nucleophilic substitution reactions. The ethoxy group may also influence the compound's lipophilicity, affecting its absorption and distribution within biological systems.
Key Mechanisms:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring, influenced by the existing substituents.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of similar halogenated compounds on cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 10 nM to 33 nM . While specific data for 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is limited, it is reasonable to hypothesize that it may exhibit comparable antiproliferative properties due to structural similarities.
Case Studies
-
In Vitro Studies:
- A study examining the effects of halogenated benzene derivatives on cell proliferation found that compounds with electron-donating groups (like ethoxy) exhibited enhanced activity against cancer cells compared to their non-substituted counterparts .
- Another investigation into the interactions of halogenated compounds with tubulin demonstrated that certain derivatives could inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- Toxicity Assessments:
Comparative Analysis
To better understand the biological activity of 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 1-Bromo-3-chloro-4-methylbenzene | 30 | Antiproliferative in MCF-7 cells |
| 1-Bromo-2-chloro-4-fluorobenzene | 25 | Inhibits tubulin polymerization |
| 1-Bromo-3-chloro-4-methoxybenzene | 22 | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
